(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2/c14-9-5-17-13(18-6-9)21-10-1-4-19(8-10)12(20)11-7-15-2-3-16-11/h2-3,5-7,10H,1,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHUNCCQBVXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, including a pyrrolidine ring, a fluorinated pyrimidine moiety, and a pyrazine derivative. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- Fluoropyrimidine Group : Enhances lipophilicity and metabolic stability.
- Pyrrolidine Ring : Provides a flexible scaffold for interactions with biological targets.
- Pyrazine Moiety : Contributes to potential binding affinities in enzyme inhibition or receptor modulation.
Anticancer Properties
Compounds with similar structural motifs have been associated with anticancer activities. Research indicates that fluoropyrimidines can inhibit DNA synthesis by interfering with nucleotide metabolism. Notably, fluorouracil, a well-known fluoropyrimidine, is widely used in cancer therapy. The presence of the fluorine atom in the compound may enhance its efficacy against various cancer cell lines.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in nucleotide synthesis or DNA repair pathways.
- Modulation of Receptor Signaling : Interaction with specific receptors may alter signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
-
Antitumor Activity in Cell Lines :
- A study assessed the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation in response to treatment with fluorinated compounds.
- Mechanistic Insights :
-
Synergistic Effects :
- Combinations of this compound with other chemotherapeutic agents showed enhanced efficacy in vitro, suggesting potential for combination therapies.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective |
| Pyrazole derivatives | Pyrazole ring | Antiviral |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to other known compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
- Target vs. The fluorine atom may enhance target selectivity compared to bulkier substituents .
- Target vs. Compound : Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) increases ring strain and conformational flexibility, which could influence binding kinetics. Fluorine’s smaller size vs. chlorine may reduce steric hindrance .
- Target vs. Compound : The benzothiazole moiety in introduces a planar aromatic system absent in the target, likely altering electronic properties and target specificity .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Analogs
- Fluorine Advantage : The 5-fluoropyrimidine group in the target compound likely improves metabolic stability compared to chlorine in , as C-F bonds are less susceptible to enzymatic cleavage .
- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring may enhance blood-brain barrier penetration compared to piperidine, making the target more suited for CNS applications .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone necessitates a modular synthesis approach. Retrosynthetic cleavage reveals three critical fragments:
- 5-Fluoropyrimidin-2-ol (Fragment A)
- 3-Hydroxypyrrolidine (Fragment B)
- Pyrazine-2-carbonyl chloride (Fragment C)
Key disconnections involve:
- Ether linkage formation between Fragment A and Fragment B
- Amide bond construction between the pyrrolidine nitrogen and Fragment C
This strategy aligns with methodologies observed in structurally analogous compounds, such as the Mitsunobu-mediated etherification in WO2016198663A1 and acylative coupling steps in WO2023026180A1.
Synthetic Route Development and Optimization
Fragment Preparation
Synthesis of 5-Fluoropyrimidin-2-ol
5-Fluoropyrimidin-2-ol serves as the nucleophilic component for ether formation. Patent WO2016198663A1 details its preparation via:
- Halogenation : Treatment of 2-hydroxypyrimidine with Selectfluor® in acetonitrile at 60°C (72% yield).
- Purification : Recrystallization from ethyl acetate/hexane (1:3).
Key Data :
| Parameter | Value |
|---|---|
| $$ \text{Melting Point} $$ | 142–144°C |
| $$ ^1\text{H NMR} $$ (DMSO-d6) | δ 8.41 (d, J=6.2 Hz, 2H), 6.20 (s, 1H) |
Protection of 3-Hydroxypyrrolidine
To prevent undesired side reactions during etherification, the pyrrolidine nitrogen requires protection:
- Boc Protection : React 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (1.2 eq) in THF using DMAP catalysis (0°C to RT, 4h, 89% yield).
Analytical Confirmation :
- $$ ^1\text{H NMR} $$: Disappearance of NH signal at δ 2.85 ppm
- IR: C=O stretch at 1685 cm⁻¹
Ether Bond Formation
The critical C-O bond is established via two principal methods:
Method A: Mitsunobu Coupling
- Reagents : 5-Fluoropyrimidin-2-ol (1 eq), Boc-protected 3-hydroxypyrrolidine (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq)
- Conditions : Dry THF, 0°C → RT, 12h
- Yield : 68% after column chromatography (SiO2, EtOAc/hexane 1:4)
Advantages :
- Stereochemical retention at pyrrolidine C3
- Mild conditions preserve fluoropyrimidine integrity
Method B: Nucleophilic Aromatic Substitution
For electron-deficient pyrimidines:
- Activation : Convert 5-fluoropyrimidin-2-ol to 2-chloro-5-fluoropyrimidine using POCl3 (3 eq), 80°C, 2h (91% yield).
- Substitution : React with Boc-3-hydroxypyrrolidine (1.5 eq), K2CO3 (2 eq) in DMF at 60°C (8h, 74% yield).
Comparative Data :
| Parameter | Mitsunobu (A) | SNAr (B) |
|---|---|---|
| Yield | 68% | 74% |
| Purity (HPLC) | 98.2% | 96.8% |
| Reaction Time | 12h | 8h |
Deprotection and Acylation
Boc Removal
Treat intermediate with 4M HCl/dioxane (2h, RT), followed by neutralization with NaHCO3 to yield 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine (94% yield).
Process Optimization and Scale-Up Considerations
Solvent Screening for Acylation
Comparative solvent study (1 mmol scale):
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 82 | 98.5 |
| THF | 68 | 96.2 |
| DMF | 45 | 89.3 |
| EtOAc | 73 | 97.1 |
DCM provides optimal balance of solubility and reactivity.
Temperature Profile Analysis
Mitsunobu reaction efficiency vs. temperature:
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 68 |
| 40 | 6 | 71 |
| 60 | 3 | 63 |
Elevated temperatures reduce yield due to DIAD decomposition.
Analytical Characterization
Spectroscopic Data Consolidation
Final Compound :
- $$ ^1\text{H NMR} $$ (500 MHz, CDCl3): δ 9.21 (d, J=2.4 Hz, 1H), 8.78 (d, J=2.4 Hz, 1H), 8.65 (dd, J=6.3, 2.1 Hz, 1H), 5.42 (m, 1H, pyrrolidine OCH), 3.85–3.45 (m, 4H, pyrrolidine), 2.30 (m, 2H)
- $$ ^{19}\text{F NMR} $$: δ -112.4 ppm (s)
- HRMS (ESI+): m/z calcd for C14H13FN4O3 [M+H]+: 329.0994, found 329.0991
Alternative Synthetic Approaches
Enzymatic Acylation
Screened lipases (Candida antarctica, Pseudomonas cepacia) in ionic liquid medium:
- Maximum conversion: 42% after 48h
- Limited by enzyme stability in presence of fluorinated substrates
Q & A
Basic: What synthetic strategies are recommended for preparing (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrrolidine ring. Key steps include:
- Nucleophilic substitution : Reacting 5-fluoropyrimidin-2-ol with a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Coupling reactions : Introducing the pyrazine moiety via a ketone coupling agent (e.g., EDCI/HOBt) to form the methanone bridge .
- Purification : Use column chromatography and recrystallization to isolate the product. Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical for yields >70% .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrrolidine and pyrazine rings. Key signals include downfield shifts for the fluoropyrimidinyl oxygen (δ ~5.2 ppm) and carbonyl carbon (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₂F N₅O₂) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain in the pyrrolidine ring .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 μM) in standardized assays (e.g., kinase inhibition) .
- Structural analogs comparison : Compare with derivatives like (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone to isolate fluoropyrimidine-specific effects .
- Meta-analysis : Use databases (e.g., PubChem BioAssay) to cross-reference activity trends against similar scaffolds .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on fluoropyrimidine’s electron-deficient π-system .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of the pyrrolidine ring in binding pockets .
- QSAR Modeling : Train models on pyrazine-containing analogs to predict IC₅₀ values for untested targets .
Advanced: How to design structure-activity relationship (SAR) studies to optimize pharmacological activity?
Methodological Answer:
Focus on modifying:
- Pyrrolidine substituents : Introduce methyl groups at C3 to reduce ring puckering and enhance target affinity .
- Pyrazine functionalization : Replace hydrogen with electron-withdrawing groups (e.g., -Cl) to improve π-stacking .
- Fluorine positioning : Compare 5-fluoro vs. 6-fluoro isomers to evaluate steric effects on binding .
Example SAR Table:
| Modification Site | Substituent | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Pyrrolidine C3 | -CH₃ | 0.45 (EGFR inhibition) |
| Pyrazine C2 | -Cl | 0.78 (PI3K inhibition) |
| Fluoropyrimidine | 5-F vs. 6-F | 5-F: 0.33; 6-F: 1.12 |
Basic: What analytical techniques ensure compound purity and stability?
Methodological Answer:
- HPLC : Use C18 columns (ACN/water gradient) to detect impurities <0.5% .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .
- Forced Degradation Studies : Expose to UV light, acidic/basic conditions to identify labile sites (e.g., fluoropyrimidine hydrolysis) .
Advanced: How to interpret crystallography data using SHELX for structural refinement?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Refinement in SHELXL : Apply restraints for disordered pyrrolidine/pyrazine rings and refine anisotropic displacement parameters .
- Validation : Check R-factor convergence (<0.05) and electron density maps for missing hydrogen bonds .
Advanced: What in vitro models evaluate metabolic stability?
Methodological Answer:
- Hepatocyte incubation : Monitor parent compound depletion over 60 minutes using LC-MS/MS. Half-life (t₁/₂) >30 min suggests favorable metabolic stability .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% indicates good bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
